molecular formula C13H11ClO B8689518 2-Chloroethyl-2-naphthylketone CAS No. 22422-70-4

2-Chloroethyl-2-naphthylketone

Cat. No.: B8689518
CAS No.: 22422-70-4
M. Wt: 218.68 g/mol
InChI Key: BOPNREWBDVBOKN-UHFFFAOYSA-N
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Description

2-Chloroethyl-2-naphthylketone is a chloro-substituted aromatic ketone characterized by a 2-naphthyl group linked to a 2-chloroethyl ketone moiety. Chloroethyl groups are known for their alkylating capacity, which can modify biological macromolecules, a property shared with nitrosoureas and acetamide derivatives discussed in the literature .

Properties

CAS No.

22422-70-4

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C13H11ClO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2

InChI Key

BOPNREWBDVBOKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Functional Groups Key Structural Features Biological Relevance
2-Chloroethyl-2-naphthylketone Ketone, chloroethyl, naphthyl Reactive carbonyl, lipophilic aromatic Hypothesized alkylating agent
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Nitrosourea, chloroethyl, cyclohexyl Bifunctional (alkylating/carbamoylating) Anticancer (L1210 leukemia)
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide () Acetamide, trichloroethyl, naphthyl Stable amide bond, lipophilic substituents Synthetic intermediate
2-Chloro-N-naphthalen-2-yl-acetamide () Acetamide, naphthyl Polar amide, aromatic No direct biological data reported

Key Observations :

  • Reactivity: Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergo decomposition to generate alkylating and carbamoylating species, enabling dual interactions with DNA and proteins .
  • Lipophilicity : The naphthyl group in this compound enhances lipophilicity, akin to nitrosoureas with cyclohexyl substituents, which improves blood-brain barrier penetration in anticancer applications .
Table 1: Comparative Physicochemical Data
Compound Molecular Weight logP (Octanol/Water) Solubility Profile Key References
This compound* ~220 (estimated) ~3.5 (predicted) Low aqueous solubility N/A
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 278.7 2.1–2.5 Lipid-soluble
2-Chloro-N-naphthalen-2-yl-acetamide 219.66 3.0 Moderate lipophilicity

*Predicted values based on structural analogs.

Mechanistic Insights :

  • Nitrosoureas: Exhibit dual alkylating (via chloroethyl) and carbamoylating (via isocyanate release) activities, enabling crosslinking of DNA and protein modification . Their efficacy against intracerebral L1210 leukemia correlates with high lipophilicity and non-ionized states .
  • Their stability and synthetic utility highlight structural rather than therapeutic applications.

Research Findings and Hypotheses

  • Toxicity vs. Efficacy : emphasizes that optimal nitrosoureas balance alkylating activity and solubility. For this compound, high lipophilicity (logP ~3.5) might increase toxicity risks without compensatory therapeutic benefits .
  • Molecular Interactions : Unlike nitrosoureas, which bind nucleic acids and proteins (), this compound’s ketone group may limit covalent interactions, reducing its biological impact.

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